N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an isopropylpiperidinyl group, which contributes to its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized via a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide . The final compound is obtained through a Pd-catalyzed C-N cross-coupling reaction, which is a common method for forming carbon-nitrogen bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the oxalamide group can produce amine derivatives .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isopropylpiperidinyl group can enhance the compound’s binding affinity to receptors, making it a potent ligand for various biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride: This compound shares the benzo[d][1,3]dioxole moiety but differs in the piperidine substitution.
(Z)-5-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one:
(2E,8E)-9-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-one: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the isopropylpiperidinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12(2)21-7-5-13(6-8-21)10-19-17(22)18(23)20-14-3-4-15-16(9-14)25-11-24-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLTXULRNRLETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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